2-amino-N-(butan-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
2-amino-N-(butan-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a molecular formula of C19H25N5O2 and a molecular weight of 355.442 g/mol
Properties
IUPAC Name |
2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-4-12(2)21-19(25)15-16-18(24(17(15)20)10-7-11-26-3)23-14-9-6-5-8-13(14)22-16/h5-6,8-9,12H,4,7,10-11,20H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAMIFJGVRILPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321220 | |
| Record name | 2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID861123 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
842977-79-1 | |
| Record name | 2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-amino-N-(butan-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. These methods are designed to meet the demand for high-purity compounds required for pharmaceutical applications.
Chemical Reactions Analysis
2-amino-N-(butan-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
2-amino-N-(butan-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 2-amino-N-(butan-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-amino-N-(butan-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be compared with other similar compounds, such as:
2-amino-1-(3-methoxypropyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide: This compound has a similar structure but differs in the substituents attached to the pyrroloquinoxaline core.
N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline: This compound contains a hindered amine motif and is used in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-amino-N-(butan-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with significant pharmacological potential. Its unique structure, characterized by a pyrroloquinoxaline core and various functional groups, suggests a range of biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- An amino group that enhances solubility and reactivity.
- A carboxamide group which is critical for biological interactions.
- A methoxypropyl side chain that may influence its pharmacokinetics.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the pyrroloquinoxaline core through cyclization.
- Introduction of the butan-2-yl and methoxypropyl groups via nucleophilic substitution and alkylation reactions.
- Finalization of the carboxamide structure through reactions with appropriate acid derivatives.
Biological Activity
Research indicates that compounds sharing structural features with this compound exhibit various biological activities:
Antitumor Activity
Studies have shown that related quinoxaline derivatives can act as potent inhibitors of tyrosine kinases, particularly EphA3, which is implicated in tumor growth and angiogenesis. For instance, two novel quinoxaline derivatives demonstrated high efficacy in controlling tumor size in lymphoma models ( ).
Antiviral Properties
Quinoxaline derivatives have been evaluated for their anti-HIV activity. A study highlighted that certain compounds showed significant inhibition of reverse transcriptase (RT) enzyme activity, with IC50 values indicating promising antiviral potential ( ). The selectivity index (SI) for these compounds suggests they could be developed further as therapeutic agents against HIV.
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds:
| Compound | Target | IC50 (µM) | EC50 (nM) | Selectivity Index |
|---|---|---|---|---|
| Compound 3 | RT | 0.63 | 3.1 | 31798 |
| NVP | RT | 0.13 | 6.7 | 14353 |
| Compound 12 | RT | 64 | 1576 | 74 |
This table summarizes the inhibitory potency of various compounds against RT, demonstrating that some derivatives closely related to our compound exhibit competitive efficacy ( ).
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of kinase activity , affecting signaling pathways crucial for cell proliferation and survival.
- Interference with viral replication , particularly through inhibition of key viral enzymes like reverse transcriptase.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-amino-N-(butan-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis of pyrroloquinoxaline carboxamides typically involves multi-step routes. A plausible approach includes:
Core formation : Condensation of substituted quinoxalines with propargyl amines under Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to assemble the pyrroloquinoxaline core .
Carboxamide coupling : React the carboxylate intermediate with butan-2-amine using coupling agents like HATU or EDCI in DMF at 60–80°C .
- Optimization : Vary solvents (DMF vs. THF), catalysts (Pd(OAc)₂ at 5–10 mol%), and reaction times (12–24 hrs). Monitor purity via TLC and purify via column chromatography (silica gel, DCM/MeOH 95:5) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Critical Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxypropyl and butan-2-yl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode) .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?
- Assays :
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or topoisomerases, comparing to controls like doxorubicin .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrroloquinoxaline derivatives (e.g., conflicting IC₅₀ values)?
- Strategies :
- Standardize Assays : Use identical cell lines, incubation times, and reference compounds across studies .
- Orthogonal Validation : Combine cellular assays with biophysical methods (e.g., Surface Plasmon Resonance for target binding affinity) .
- Meta-Analysis : Correlate substituent effects (e.g., dichlorophenyl vs. methoxypropyl) with activity trends across literature .
Q. What strategies are recommended for elucidating the mechanism of action of this compound in cancer cells?
- Approaches :
Chemoproteomics : Use activity-based protein profiling (ABPP) to identify engaged targets .
Genetic Knockdown : Apply siRNA/CRISPR-Cas9 to silence hypothesized targets (e.g., topoisomerases) and assess resistance .
Pathway Analysis : RNA-seq or phosphoproteomics to map signaling disruptions (e.g., apoptosis or DNA damage pathways) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacokinetic properties?
- Design Framework :
- Substituent Variation : Systematically modify the methoxypropyl (position 1) and butan-2-yl (position 3) groups.
- Property Screening :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict absorption .
Data Contradiction Analysis
Q. How should discrepancies in synthetic yields (>30% variation) between studies be addressed?
- Root Causes : Differences in catalyst purity, solvent drying, or heating methods.
- Resolution :
- Reproduce Conditions : Strictly adhere to reported protocols (e.g., anhydrous DMF, inert atmosphere) .
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading) and identify critical factors .
Key Structural and Biological Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
